molecular formula C21H30O3 B193193 Dehydroepiandrosterone acetate CAS No. 853-23-6

Dehydroepiandrosterone acetate

Cat. No.: B193193
CAS No.: 853-23-6
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-ZKHIMWLXSA-N
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Mechanism of Action

Target of Action

Dehydroepiandrosterone acetate, also known as Dehydroisoandrosterone 3-acetate, is a precursor to both androgens and estrogens . It is produced in the adrenal cortex, testis, and ovary . The primary targets of this compound are the androgen and estrogen receptors, where it acts as a modulator .

Mode of Action

This compound interacts with its targets by being converted into testosterone, androstenedione, estradiol, and estrone . It can modulate the level of nitric oxide, reactive oxygen species, and interleukin-2, and may interact with various receptors, including Sigma-1 receptor, Gα 1 2 and Gα 1 3 receptors, peroxisome proliferator-activated receptor (PPAR)-α, receptors for pregnane X (PXR), androstanol, estrogen β (ERβ), γ-aminobutyric acid type A (GABA A) and N -methyl- D -aspartate (NMDA) .

Biochemical Pathways

This compound is involved in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It functions as a metabolic intermediate in these biosynthesis pathways . It is also involved in the modulation of cardiovascular signaling pathways .

Pharmacokinetics

This compound is metabolized in the liver and intestines during first-pass metabolism when administered orally . The bioavailability of this compound is about 50% . It has a biological half-life of 25 minutes for DHEA and 11 hours for DHEA-S .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in memory and learning, protection of neurons against excitatory amino acid-induced neurotoxicity, and reduction of risk of age-related neurodegenerative disorders . It also has potential therapeutic effects in conditions such as schizophrenia, lupus, and sexual dysfunction .

Action Environment

Environmental factors, such as the presence of certain filamentous fungus species, can influence the action of this compound . These fungi can transform this compound into new steroid derivatives of potential pharmaceutical activity . This highlights the importance of considering the environmental context when evaluating the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Dehydroepiandrosterone acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized in the brain by a P450c17-dependent mechanism . The key steroidogenic enzyme for androgen synthesis, cytochrome P450 17α-hydroxylase (P450c17), is expressed in astrocytes and neurons in the cerebral cortex . These cells can metabolize pregnenolone to this compound in a dose-dependent manner .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ), and natural killer (NK) cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, its concentration in brain tissues is maintained for several weeks after adrenalectomy and gonadectomy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study on mice, it was found that continuous treatments were required to maintain the reproductive phenotypes of polycystic ovary syndrome (PCOS) mouse models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced in the adrenal glands, the gonads, and the brain, and functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is produced and accumulated in the brain independently of adrenal and gonadal sources .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It is abundantly found in brain tissues of several species, including humans . It is synthesized in the brain by a P450c17-dependent mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prasterone acetate can be synthesized through several chemical routes. One common method involves the acetylation of dehydroepiandrosterone (DHEA) using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of prasterone acetate .

Industrial Production Methods: Industrial production of prasterone acetate often involves the use of phytosterols derived from plant sources such as soybeans. These phytosterols are chemically converted to 4-androstene-3,17-dione, which is then reduced to dehydroepiandrosterone (DHEA). The final step involves the acetylation of DHEA to produce prasterone acetate .

Chemical Reactions Analysis

Types of Reactions: Prasterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prasterone acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Dehydroepiandrosterone (DHEA): The parent compound of prasterone acetate, used in similar medical applications.

    Androstenediol Acetate: A reduced form of prasterone acetate with similar biological activity.

    7-keto-dehydroepiandrosterone Acetate: An oxidized form with distinct metabolic effects

Uniqueness: Prasterone acetate is unique due to its acetylated form, which enhances its stability and bioavailability compared to its parent compound, dehydroepiandrosterone (DHEA). This modification allows for more controlled and sustained release of active hormones in the body .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020380
Record name Dehydroepiandrosterone 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853-23-6
Record name 3β-Acetoxyandrost-5-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroepiandrosterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroepiandrosterone 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxyandrost-5-en-17-one acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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